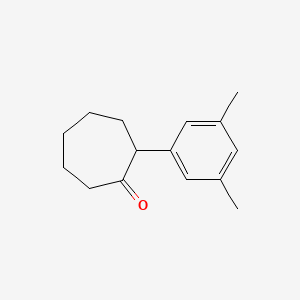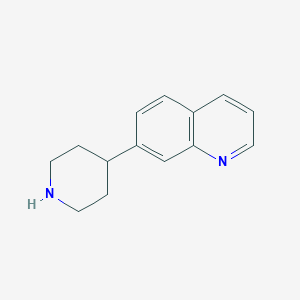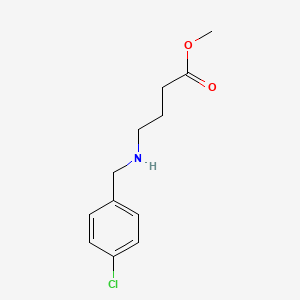
Methyl 4-((4-chlorobenzyl)amino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((4-chlorobenzyl)amino)butanoate is an organic compound that features a butanoate ester functional group and a 4-chlorobenzylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-((4-chlorobenzyl)amino)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzylamine with methyl 4-bromobutanoate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon in the ester, displacing the bromide ion.
Reaction Conditions:
Reagents: 4-chlorobenzylamine, methyl 4-bromobutanoate
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium or potassium carbonate
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-((4-chlorobenzyl)amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: 4-((4-chlorobenzyl)amino)butanoic acid
Reduction: 4-((4-chlorobenzyl)amino)butanol
Substitution: Various substituted benzylamines depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 4-((4-chlorobenzyl)amino)butanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for more complex molecules in synthetic organic chemistry.
Biological Studies: It is employed in studies investigating the interaction of benzylamine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of methyl 4-((4-chlorobenzyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 4-chlorobenzylamino group can form hydrogen bonds and hydrophobic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing the active amine moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-((3-chlorobenzyl)amino)butanoate
- Ethyl 4-((4-chlorobenzyl)amino)butanoate
- Methyl 4-((4-bromobenzyl)amino)butanoate
Uniqueness
Methyl 4-((4-chlorobenzyl)amino)butanoate is unique due to the specific positioning of the chlorine atom on the benzyl ring, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
methyl 4-[(4-chlorophenyl)methylamino]butanoate |
InChI |
InChI=1S/C12H16ClNO2/c1-16-12(15)3-2-8-14-9-10-4-6-11(13)7-5-10/h4-7,14H,2-3,8-9H2,1H3 |
Clé InChI |
BYVGMKBVDILTJU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCNCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


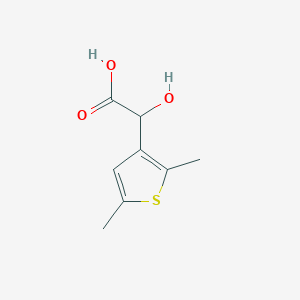

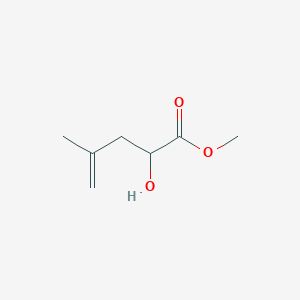
![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
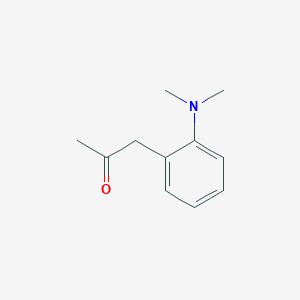
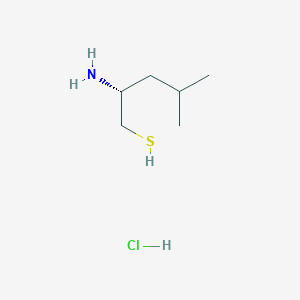
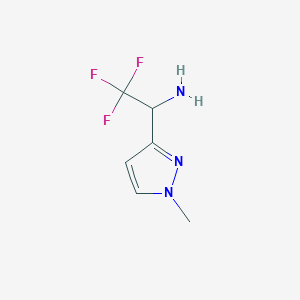
![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)
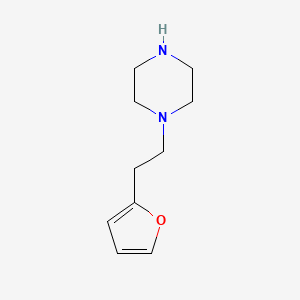


![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)
